molecular formula C6H5BrN2O2 B155815 5-Bromo-2-methyl-3-nitropyridine CAS No. 911434-05-4

5-Bromo-2-methyl-3-nitropyridine

Cat. No. B155815
Key on ui cas rn: 911434-05-4
M. Wt: 217.02 g/mol
InChI Key: FZZLWWNOYMHSIS-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methylated spirit (330 mL) at 40° C. was added iron powder (20 g) (portionwise to avoid clumping) followed by concentrated aqueous hydrochloric acid (5 mL). The dark brown mixture was stirred vigorously at reflux for 2 hours and then cooled and filtered through Celite® (which was washed with 1 L of industrial methylated spirit). The solvent was then removed in vacuo and the residue taken up in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (200 mL), dried over magnesium sulfate and solvent removed in vacuo to give 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90%). 1HNMR (400 MHz, CDCl3, δ): 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br. s., 2H), 2.25 (s, 3H).
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([CH3:8])=[N:6][CH:7]=1.Cl>[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)[N+](=O)[O-]
Name
industrial methylated spirit
Quantity
330 mL
Type
solvent
Smiles
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The dark brown mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite® (which was washed with 1 L of industrial methylated spirit)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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